molecular formula C16H13NO4S B2588034 Quinolin-8-yl 4-methoxybenzenesulfonate CAS No. 61430-87-3

Quinolin-8-yl 4-methoxybenzenesulfonate

Cat. No. B2588034
CAS RN: 61430-87-3
M. Wt: 315.34
InChI Key: YACSEICZINQBEP-UHFFFAOYSA-N
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Description

Quinolin-8-yl 4-methoxybenzenesulfonate is a chemical compound with the molecular formula C16H13NO4S. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound .

Scientific Research Applications

Mechanism of Action

Target of Action

Quinolin-8-yl 4-methoxybenzenesulfonate is a complex chemical compound that interacts with various biological targets. The primary target of Quinolin-8-yl 4-methoxybenzenesulfonate is Methionine aminopeptidase, an enzyme found in Escherichia coli .

Mode of Action

Quinolin-8-yl 4-methoxybenzenesulfonate interacts with its target through a process known as aromatic C–H bond activation . This interaction results in changes to the target, which can lead to various downstream effects.

Biochemical Pathways

The interaction of Quinolin-8-yl 4-methoxybenzenesulfonate with its target affects various biochemical pathways. One of the key pathways influenced by this compound is the oxidation pathway . The compound’s interaction with its target can lead to changes in this pathway, resulting in downstream effects that can influence various biological processes.

Action Environment

The action, efficacy, and stability of Quinolin-8-yl 4-methoxybenzenesulfonate can be influenced by various environmental factors. For instance, the compound’s action can be accelerated under microwave irradiation

properties

IUPAC Name

quinolin-8-yl 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-20-13-7-9-14(10-8-13)22(18,19)21-15-6-2-4-12-5-3-11-17-16(12)15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACSEICZINQBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401385
Record name STK003192
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-8-yl 4-methoxybenzenesulfonate

CAS RN

61430-87-3
Record name STK003192
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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